1-(Adamantan-1-yl)-3-{[1-(4-fluorophenyl)cyclopropyl]methyl}urea
Description
Properties
IUPAC Name |
1-(1-adamantyl)-3-[[1-(4-fluorophenyl)cyclopropyl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN2O/c22-18-3-1-17(2-4-18)20(5-6-20)13-23-19(25)24-21-10-14-7-15(11-21)9-16(8-14)12-21/h1-4,14-16H,5-13H2,(H2,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJILPBNVLLXWDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)NC23CC4CC(C2)CC(C4)C3)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Adamantan-1-yl)-3-{[1-(4-fluorophenyl)cyclopropyl]methyl}urea typically involves multiple steps, starting with the preparation of the adamantane and cyclopropyl intermediates. The adamantane derivative is often synthesized through a Friedel-Crafts alkylation reaction, while the cyclopropyl group can be introduced via a cyclopropanation reaction. The final step involves the coupling of these intermediates with a urea derivative under controlled conditions, such as using a base like sodium hydride in an aprotic solvent .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors to ensure consistent reaction conditions and minimize by-products. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(Adamantan-1-yl)-3-{[1-(4-fluorophenyl)cyclopropyl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(Adamantan-1-yl)-3-{[1-(4-fluorophenyl)cyclopropyl]methyl}urea has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 1-(Adamantan-1-yl)-3-{[1-(4-fluorophenyl)cyclopropyl]methyl}urea involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to interact with biological membranes, potentially disrupting their function. The fluorophenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Key Compounds :
(±)-1-((Adamantan-1-yl)(phenyl)methyl)-3-phenyl urea (8a) : Lacks fluorination and cyclopropyl groups. Exhibits a melting point of 249–250°C and moderate synthetic yield (25–80%) depending on the route .
1-(Adamantan-1-yl)-3-(4-chlorophenyl)urea : Chlorine substituent enhances halogen bonding but reduces metabolic stability compared to fluorine. Crystallographic studies reveal planar urea cores and intermolecular hydrogen bonding patterns similar to fluorinated analogs .
Structural Impact :
- Fluorine vs. Chlorine : Fluorine’s electronegativity and smaller atomic radius improve membrane permeability and reduce steric hindrance compared to chlorine .
Adamantane vs. Bicyclic Moieties
Example Compounds :
1-[(Adamantan-1-yl)methyl]-3-(bicyclo[2.2.1]heptan-2-yl)urea: Bicyclo[2.2.1]heptane (norbornane) reduces lipophilicity (logP ~3.2) compared to adamantane (logP ~4.5), improving aqueous solubility but compromising blood-brain barrier penetration .
1,1'-(1,6-Hexanediyl)bis{3-(bicyclo[2.2.1]heptan-2-yl)urea}: Bicyclic systems enable dimeric structures with enhanced hydrogen-bonding networks, increasing thermal stability (melting point >300°C) compared to monomeric adamantane-ureas .
Functional Implications :
- Adamantane’s bulkiness enhances receptor binding in hydrophobic pockets (e.g., cannabinoid receptors), whereas bicyclic systems may favor flat, planar interactions .
Urea vs. Thiourea Derivatives
Key Comparisons :
1-(Adamantan-1-yl)-3-(4-fluorophenyl)thiourea : Thiourea analogs exhibit stronger hydrogen-bond acceptor capacity (S vs. O) but lower metabolic stability due to susceptibility to oxidation. Crystallographic data show elongated C=S bonds (1.68 Å) vs. C=O (1.23 Å), altering molecular packing .
1-(Adamantan-1-yl)-3-(4-chlorophenyl)thiourea : Demonstrated antibacterial activity (MIC = 8 µg/mL against S. aureus) superior to urea analogs, likely due to enhanced membrane disruption via sulfur interactions .
Biological Activity
1-(Adamantan-1-yl)-3-{[1-(4-fluorophenyl)cyclopropyl]methyl}urea is a compound of interest due to its potential therapeutic applications, particularly as a soluble epoxide hydrolase (sEH) inhibitor. This article explores the biological activity of this compound, focusing on its pharmacological properties, metabolic pathways, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a unique adamantane structure, which is known for enhancing the pharmacokinetic profiles of various drugs. The presence of a cyclopropyl group and a fluorophenyl moiety contributes to its biological activity.
Pharmacological Effects
Research indicates that compounds with adamantane and urea linkages exhibit significant inhibition of sEH, an enzyme involved in the metabolism of bioactive lipids. This inhibition has been linked to therapeutic effects in models of hypertension, inflammation, and pain management.
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| sEH Inhibition | Potent inhibition observed in vitro and in vivo studies |
| Antinociceptive Effects | Reduction in hyperalgesia in animal models |
| Anti-inflammatory Properties | Significant reduction in inflammatory markers |
Metabolic Studies
In vitro and in vivo studies have demonstrated that the metabolism of this compound involves cytochrome P450 enzymes, particularly CYP3A4. The metabolic pathways include oxidation on the adamantyl moiety and cleavage of the urea nitrogen atoms.
Case Study: Metabolic Profile
A study reported that the major metabolites identified were active but exhibited reduced potency compared to the parent compound. For instance, hydroxylated metabolites were detected in rodent blood but not in urine, indicating selective retention and potential therapeutic efficacy.
Structure-Activity Relationship (SAR)
The SAR analysis shows that modifications to the urea linkage and substitution patterns on the phenyl ring significantly affect biological activity. For example, variations in the cyclopropyl group have been linked to enhanced potency against sEH.
Table 2: Structure-Activity Relationship Findings
| Compound Variant | IC50 (µM) | Remarks |
|---|---|---|
| This compound | 0.08 | Strong sEH inhibitor |
| 1-(Adamantan-1-yl)-3-(4-bromophenyl)urea | 0.12 | Moderate activity |
| 1-(Adamantan-1-yl)-3-(phenyl)urea | 0.25 | Reduced potency |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
